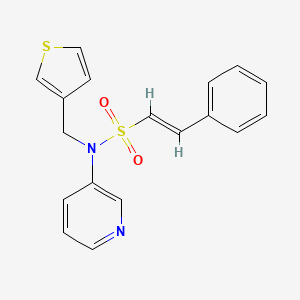
(E)-2-phenyl-N-pyridin-3-yl-N-(thiophen-3-ylmethyl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-phenyl-N-pyridin-3-yl-N-(thiophen-3-ylmethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O2S2 and its molecular weight is 356.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-2-phenyl-N-pyridin-3-yl-N-(thiophen-3-ylmethyl)ethenesulfonamide is a compound with the molecular formula C18H16N2O2S2 and a molecular weight of 356.46 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, including its mechanism of action, efficacy in various assays, and potential applications in pharmacology.
The compound is believed to exert its biological effects through multiple mechanisms. The presence of the sulfonamide group suggests potential interactions with enzymes involved in metabolic processes, particularly those related to inflammation and cancer pathways. Its structure allows for interactions with various biological targets, including:
- Cyclooxygenase Enzymes (COX) : As a sulfonamide derivative, it may inhibit COX enzymes, which play a crucial role in the inflammatory response.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes implicated in cancer progression.
Efficacy and Assays
Research into the efficacy of this compound has yielded various findings:
- IC50 Values : In studies evaluating its inhibitory effects on COX enzymes, the compound demonstrated competitive inhibition with varying IC50 values depending on the specific enzyme isoform targeted. For example, a study indicated an IC50 value of approximately 12 µM against COX-2 .
- Anticancer Activity : Preliminary investigations into its anticancer properties have shown that it can induce apoptosis in cancer cell lines. The compound's structural features suggest that it may interfere with cellular signaling pathways that promote tumor growth and survival.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds within the same chemical class:
- Study on Anticancer Agents : A series of derivatives were synthesized and tested for their cytotoxic effects against various human cancer cell lines. Compounds similar to this compound showed significant antiproliferative activity, indicating a potential pathway for further drug development .
Comparative Analysis
A comparative analysis table summarizing the biological activity of this compound alongside other related compounds can provide insights into its relative efficacy.
| Compound Name | IC50 (µM) | Mechanism of Action | Biological Activity |
|---|---|---|---|
| This compound | 12 | COX Inhibition | Anticancer, Anti-inflammatory |
| Celecoxib | 0.1 | COX Inhibition | Anticancer, Pain relief |
| Taspine Derivative | 19.41 | Unknown | Anticancer |
Propiedades
IUPAC Name |
(E)-2-phenyl-N-pyridin-3-yl-N-(thiophen-3-ylmethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c21-24(22,12-9-16-5-2-1-3-6-16)20(14-17-8-11-23-15-17)18-7-4-10-19-13-18/h1-13,15H,14H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENZBRUFCTZHSK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CSC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CSC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














